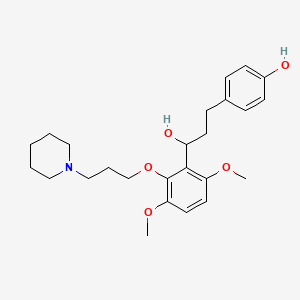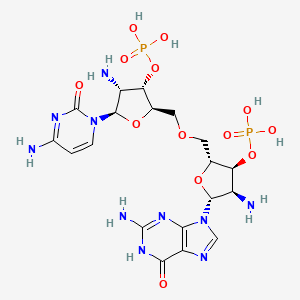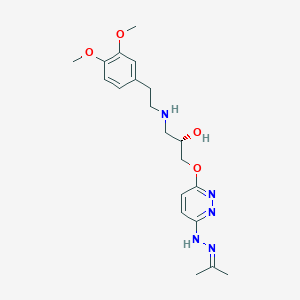![molecular formula C10H14N2O5 B15187361 5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione CAS No. 127516-98-7](/img/structure/B15187361.png)
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methyl group and a trihydroxypent-1-enyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a suitable aldehyde or ketone, followed by reduction and hydroxylation steps to introduce the trihydroxypent-1-enyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process, often employing green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the side chain can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methyl group and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology sectors.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trihydroxypent-1-enyl side chain allows the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The presence of both the methyl group and the trihydroxypent-1-enyl side chain in this compound makes it unique. This combination of functional groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
127516-98-7 |
|---|---|
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-6-4-12(10(17)11-9(6)16)3-2-7(14)8(15)5-13/h2-4,7-8,13-15H,5H2,1H3,(H,11,16,17)/b3-2+/t7-,8+/m0/s1 |
Clave InChI |
UVYVDIMWTLSDFQ-RIAPOHOLSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)/C=C/[C@@H]([C@@H](CO)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C=CC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


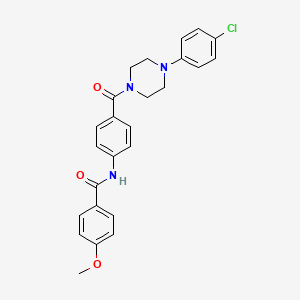
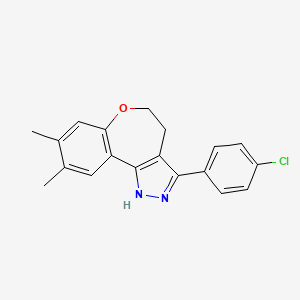
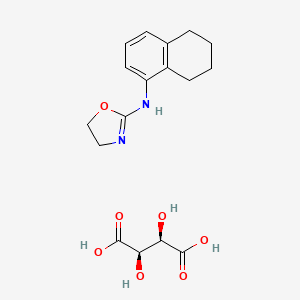
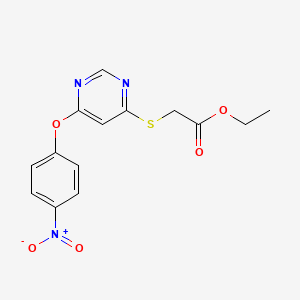

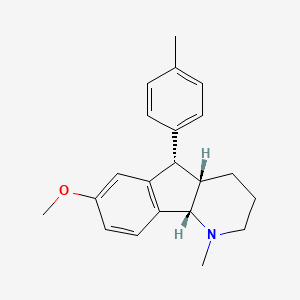
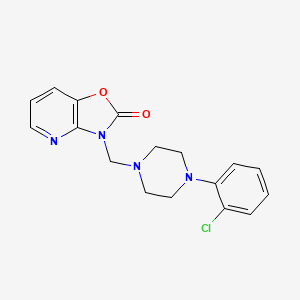

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)

